The synthesis of JNJ-10258859 involves several steps that leverage established organic chemistry techniques. While specific detailed protocols are often proprietary, the general approach typically includes:
The compound has a reported inhibition constant (K_i) of 0.23 nM, indicating its high potency against phosphodiesterase type 5, which is crucial for its therapeutic efficacy .
JNJ-10258859 has a well-defined molecular structure characterized by:
The three-dimensional conformation of JNJ-10258859 allows it to fit effectively into the active site of phosphodiesterase type 5, thereby inhibiting its activity and enhancing levels of cyclic guanosine monophosphate in target tissues .
JNJ-10258859 primarily participates in reactions that involve:
These interactions are critical for understanding both the therapeutic effects and potential side effects associated with JNJ-10258859 .
The mechanism of action for JNJ-10258859 involves:
The physical and chemical properties of JNJ-10258859 include:
These characteristics are essential for formulating the compound into effective pharmaceutical products .
JNJ-10258859 has several promising applications:
JNJ-10258859 emerged as a novel therapeutic candidate during efforts to develop next-generation phosphodiesterase type 5 (PDE5) inhibitors with improved selectivity profiles. Its discovery was motivated by limitations of first-generation PDE5 inhibitors like sildenafil, which, while effective for erectile dysfunction, exhibited inhibitory activity against PDE6 (retinal isoform) and PDE1 (calcium/calmodulin-dependent), contributing to visual disturbances and cardiovascular side effects [1] [4]. The structural design of JNJ-10258859—specifically, the (R)-(−)-3-(2,3-dihydro-benzofuran-5-yl)-2-[5-(4-methoxy-phenyl)-pyrimidin-2-yl]-1,2,3,4-tetrahydro-pyrrolo[3,4-b]quinolin-9-one configuration—optimized interactions within the PDE5 catalytic pocket while reducing affinity for off-target PDEs [4] [8]. This molecular engineering aligned with the physiological rationale that PDE5 is the primary cGMP-hydrolyzing enzyme in corpus cavernosum smooth muscle. By selectively amplifying nitric oxide (NO)/cGMP signaling—the central pathway mediating penile erection—JNJ-10258859 aimed to restore erectile function with minimized off-target effects [1] [5]. Preclinical studies prioritized compounds enhancing cavernosal cGMP accumulation without perturbing visual or cardiovascular PDE isoforms, positioning JNJ-10258859 as a candidate with a refined therapeutic window [4] [9].
JNJ-10258859 demonstrates potent inhibition of PDE5 through competitive binding at the enzyme's catalytic site, preventing cGMP hydrolysis. Kinetic studies using human corpus cavernosum homogenates revealed a Ki value of 0.23 ± 0.03 nM, reflecting sub-nanomolar affinity that exceeds sildenafil’s PDE5 inhibition (Ki ≈ 3.5–6.5 nM) [1] [4] [8]. This potency was quantified via radioactive enzyme assays measuring hydrolysis of [³H]cGMP, where JNJ-10258859 reduced catalytic activity by 50% (IC50) at concentrations below 1 nM [1] [7].
Table 1: Kinetic Parameters of JNJ-10258859 vs. Sildenafil
Parameter | JNJ-10258859 | Sildenafil |
---|---|---|
PDE5 Ki (nM) | 0.23 ± 0.03 | 3.5–6.5 |
Cell-Based cGMP EC50 | 3.1 nM | 12.6 nM |
PDE6 Selectivity (Fold) | 27 | 10 |
In cellular models (RFL-6 fibroblasts), JNJ-10258859 enhanced NO-induced cGMP accumulation with an EC50 of 3.1 nM, significantly lower than sildenafil’s EC50 of 12.6 nM [4] [8]. This indicates superior cell-membrane penetration and intracellular PDE5 engagement, critical for amplifying endogenous NO signaling during sexual stimulation. In vivo validation using anesthetized dogs confirmed efficacy: intravenous JNJ-10258859 increased intracavernosal pressure amplitude and duration comparably to sildenafil, without altering mean aortic pressure or heart rate [1] [4].
JNJ-10258859’s therapeutic promise hinges on its exceptional selectivity across the PDE superfamily. Inhibitory profiling against enzymes purified from human tissues demonstrated:
Table 2: Selectivity Profile of JNJ-10258859 Across PDE Families
PDE Isoform | Primary Function | Ki (μM) | Selectivity vs. PDE5 |
---|---|---|---|
PDE5 | cGMP hydrolysis (corpus cavernosum) | 0.00023 | 1 (Reference) |
PDE1 | Vascular/neuronal cAMP/cGMP | >100 | >434,783-fold |
PDE2 | cAMP hydrolysis (adrenal) | 25.33 ± 5.53 | 110,130-fold |
PDE3 | cAMP hydrolysis (cardiac) | 9.67 ± 1.95 | 42,043-fold |
PDE4 | cAMP hydrolysis (immune) | 5.01 ± 1.88 | 21,783-fold |
PDE6 | Phototransduction (retinal) | 0.0062 | 27-fold |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0